N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide
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Overview
Description
N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide is a sulfonamide and a member of benzenes.
Scientific Research Applications
Antimicrobial Activity
N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide and its derivatives have shown significant antimicrobial activity. Research demonstrates that compounds with this structure are effective against various bacteria and fungi. This includes studies that synthesized and tested various derivatives for their antimicrobial properties, finding promising results in combating microbial organisms (Sarvaiya, Gulati, & Patel, 2019).
Anticancer Potential
Several studies have explored the anticancer potential of N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide derivatives. These compounds have been evaluated for their effectiveness against various cancer cell lines, showing promising results. This includes research that synthesized and evaluated novel sulfonamides bearing pyrazole, pyrimidine, and other moieties for their anticancer activity against human tumor breast cell line MCF7, revealing significant anticancer potential (Ghorab, El-Gazzar, & Alsaid, 2014).
Corrosion Inhibition
A novel application of this compound is in the field of corrosion inhibition. Research has been conducted on derivatives of N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide as effective corrosion inhibitors for mild steel in acidic environments. This research demonstrates that these compounds can significantly enhance corrosion resistance, which has important implications for industrial applications (Mostfa, Gomaa, Othman, & Ali, 2020).
Antimycobacterial Activity
Some derivatives of N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide have shown effectiveness against Mycobacterium tuberculosis. This indicates potential use in developing treatments against tuberculosis. The structure-activity relationship analysis of these compounds contributes to understanding their antimycobacterial efficacy (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).
properties
Product Name |
N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide |
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Molecular Formula |
C23H22N6O5S |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
N-(2,6-dimethoxypyrimidin-4-yl)-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C23H22N6O5S/c1-15-19(22(30)29(27-15)17-7-5-4-6-8-17)14-24-16-9-11-18(12-10-16)35(31,32)28-20-13-21(33-2)26-23(25-20)34-3/h4-14,27H,1-3H3,(H,25,26,28) |
InChI Key |
ITWFUNQPODYFTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=NC(=N4)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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